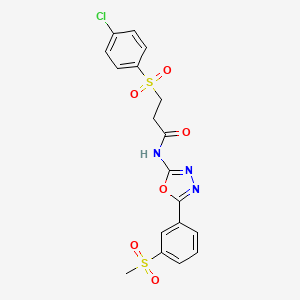![molecular formula C24H19F3N4OS2 B2914055 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223794-38-4](/img/no-structure.png)
4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H19F3N4OS2 and its molecular weight is 500.56. The purity is usually 95%.
BenchChem offers high-quality 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Activities of Thieno and Furopyrimidine Derivatives
Research has demonstrated the synthesis of new thieno and furopyrimidine derivatives showing promising antimicrobial activity. This research area explores the potential of similar compounds in developing new antimicrobial agents, indicating a direction for the application of similar chemicals in battling resistant microbial strains (Hossain & Bhuiyan, 2009).
Heterocyclic Chemistry and Medicinal Applications
Synthesis of Pyrido and Thieno[1,2,4]Triazolo[4,3-a]pyrimidin-5(4H)-ones
The preparation of new derivatives through heterocyclization processes illustrates the importance of such compounds in medicinal chemistry, particularly in the development of drugs with potential therapeutic effects (Davoodnia et al., 2008).
Adenosine Receptor Antagonists
A study on [1,2,4]Triazolo[1,5-c]pyrimidine derivatives as adenosine receptor antagonists highlights the relevance of such compounds in designing drugs targeting specific receptor subtypes, offering insights into their potential application in treating conditions mediated by adenosine receptors (Federico et al., 2018).
Advanced Synthetic Methods
Microwave-assisted Synthesis Incorporating Trifluoromethyl Group
The development of methods for the synthesis of heterocycles incorporating the trifluoromethyl moiety using microwave-assisted techniques showcases advances in synthetic chemistry, enabling more efficient production of complex molecules, potentially including the compound (Shaaban, 2008).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system followed by the introduction of the 4-(4-ethylbenzyl) and ((3-(trifluoromethyl)benzyl)thio) groups.", "Starting Materials": [ "2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "ethyl 4-bromobenzoate", "4-ethylbenzylamine", "3-(trifluoromethyl)benzyl chloride", "sodium azide", "sodium hydride", "thionyl chloride", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "chloroform", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid", "Step 2: Conversion of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid to its ethyl ester using ethyl 4-bromobenzoate and sodium hydride", "Step 3: Synthesis of 4-(4-ethylbenzyl)thiophene-2-carboxylic acid by reacting the ethyl ester with 4-ethylbenzylamine using triethylamine as a base", "Step 4: Synthesis of ((3-(trifluoromethyl)benzyl)thio)acetic acid by reacting 3-(trifluoromethyl)benzyl chloride with thioacetic acid using triethylamine as a base", "Step 5: Synthesis of ((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid by reacting ((3-(trifluoromethyl)benzyl)thio)acetic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid using triethylamine as a base", "Step 6: Synthesis of 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid by reacting 4-(4-ethylbenzyl)thiophene-2-carboxylic acid with ((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid using triethylamine as a base", "Step 7: Synthesis of 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one by reacting 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid with sodium azide, thionyl chloride, and acetic anhydride to form the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one ring system, followed by reaction with 4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thiophene-2-carboxylic acid using triethylamine as a base" ] } | |
CAS RN |
1223794-38-4 |
Product Name |
4-(4-ethylbenzyl)-1-((3-(trifluoromethyl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one |
Molecular Formula |
C24H19F3N4OS2 |
Molecular Weight |
500.56 |
IUPAC Name |
8-[(4-ethylphenyl)methyl]-12-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C24H19F3N4OS2/c1-2-15-6-8-16(9-7-15)13-30-21(32)20-19(10-11-33-20)31-22(30)28-29-23(31)34-14-17-4-3-5-18(12-17)24(25,26)27/h3-12H,2,13-14H2,1H3 |
InChI Key |
JUGXPRKBUUFSPZ-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[[2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2913973.png)
![Benzo[d][1,3]dioxol-5-yl(4-(6-(2,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2913977.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2913978.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2913982.png)



![N-(3,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2913986.png)

![5-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]thiophene-2-carboxylic acid](/img/structure/B2913989.png)
![2-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2913991.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]-2-fluoroacetic acid](/img/structure/B2913992.png)